molecular formula C6H10N2O B3054103 1H-Imidazole-4-ethanol, 1-methyl- CAS No. 58177-25-6

1H-Imidazole-4-ethanol, 1-methyl-

Cat. No. B3054103
CAS RN: 58177-25-6
M. Wt: 126.16 g/mol
InChI Key: HFVTWLTWRVRJLS-UHFFFAOYSA-N
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Description

1-Methylimidazole or N-methylimidazole is an aromatic heterocyclic organic compound with the formula CH3C3H3N2 . It is a colorless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .


Synthesis Analysis

1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . The compound can be synthesized on a laboratory scale by methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation . Similarly, 1-methylimidazole may be synthesized by first deprotonating imidazole to form a sodium salt followed by methylation .


Molecular Structure Analysis

The molecular formula of 1-Methylimidazole is C4H6N2 . The IUPAC name is 1-Methyl-1H-imidazole . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1-Methylimidazole has been used as mimic aspects of diverse imidazole-based biomolecules . It is also the precursor for the synthesis of the methylimidazole monomer of pyrrole-imidazole polyamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methylimidazole include a molar mass of 82.10 g/mol, a density of 1.03 g/cm3, a melting point of -6 °C, and a boiling point of 198 °C .

Scientific Research Applications

Electronic and Structural Analysis

  • Electronic and Substituent Influence : A study by Eseola et al. (2012) examined imidazole-based compounds, including variations of 1H-imidazole, to understand the influence of electronic factors and substituents on the imidazole ring. They found that electron-rich/electron-withdrawing substituents significantly affect the donor capacity of N-base electrons in the imidazole ring.

Synthetic Methodologies

  • Mechanosynthesis of N-Methyl Imines : Research by Khaligh et al. (2019) demonstrated the use of imidazole-based compounds for the efficient mechanosynthesis of N-methyl imines, highlighting a novel approach that combines synthetic efficacy with environmental benefits.

  • Synthesis of Carbonyl Compounds : Ohta et al. (1987) explored the preparation of (1-methyl-1H-imidazol-2-yl) methanol derivatives and their conversion into carbonyl compounds, showcasing the versatility of imidazole derivatives in synthetic chemistry.

Molecular Characterization

  • Magnetic Resonance and Mass Spectrometry : A study by Diaz et al. (2020) provided a comprehensive characterization of a 1H-imidazole derivative using magnetic resonance and mass spectrometry, contributing to the understanding of its molecular structure and properties.

Chemical Synthesis and Applications

  • Chemistry of Azoimidazoles : Research by Misra et al. (1998) focused on synthesizing new ligands with 1-methyl-2-(arylazo)imidazoles, revealing their potential in creating complexes with interesting isomeric structures and applications in various chemical contexts.

Solubility and Micellization Studies

  • Solubility in Alcohols : A study by D. and colleagues (2002) investigated the solubility of imidazoles in various alcohols, providing valuable insights into the solid-liquid equilibrium of these compounds.

  • Solvation Properties of Surfactants : Research by El-Dossoki et al. (2020) examined the solvation properties of imidazolium-based surfactants, including 1-methyl-1H-imidazol derivatives, highlighting their potential in various solvent environments.

Novel Synthesis Methods

  • Synthesis of New Compounds : A study by Orhan et al. (2019) focused on synthesizing new derivatives of 4-methyl-5-imidazole carbaldehyde, showing the potential for creating biologically active molecules.

Safety and Hazards

1-Methylimidazole is a flammable material that causes eye and skin burns. It also causes digestive and respiratory tract burns. It is harmful if absorbed through the skin and may be harmful if swallowed .

Future Directions

As an organic intermediate, 1-Methylimidazole has potential applications in various fields, including as a specialty solvent, a base, and as a precursor to some ionic liquids . It can also be used in the laboratory research process and chemical production process .

properties

IUPAC Name

2-(1-methylimidazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-4-6(2-3-9)7-5-8/h4-5,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVTWLTWRVRJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481786
Record name 1H-Imidazole-4-ethanol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58177-25-6
Record name 1H-Imidazole-4-ethanol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methyl-1H-imidazol-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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